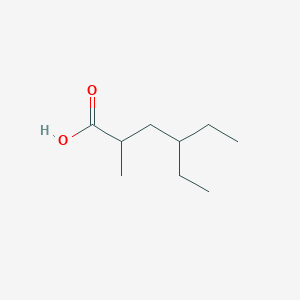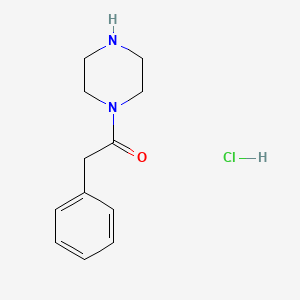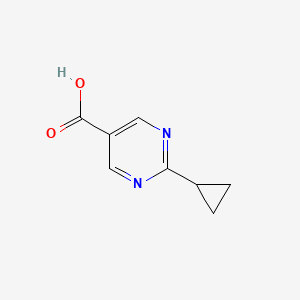
1-(4-Methoxybenzoyl)piperidin-4-one
Übersicht
Beschreibung
“1-(4-Methoxybenzoyl)piperidin-4-one” is a chemical compound with the molecular formula C13H15NO3 . It is a derivative of piperidone, which are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .
Synthesis Analysis
Piperidones, including “this compound”, are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, even 1 day . In one study, valuable piperidin-4-one derivatives were synthesized in excellent yields via an α-imino carbene-initiated cascade reaction involving 1,2-aryl/alkyl migration and annulation .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidin-4-one ring attached to a 4-methoxybenzoyl group . The piperidin-4-one ring is a six-membered ring that includes one nitrogen atom and a carbonyl group .
Chemical Reactions Analysis
Piperidones, including “this compound”, have been found to possess a wide range of bioactivities, including anti-HIV, 5α-reductase inhibitors, CARM1 inhibitors, anti-inflammatory, anti-proliferative, antioxidant, and antimicrobial activities . These bioactivities are often determined by the stereochemistry of the ketones .
Wissenschaftliche Forschungsanwendungen
Dynamic NMR Studies
Dynamic NMR studies on derivatives like N-(4-methoxybenzoyl) piperidine have been conducted. These studies provide insights into the rotational barriers in such compounds, revealing the impact of methoxy group substitution and solvent polarity on these barriers. This research contributes to a deeper understanding of the molecular dynamics of similar compounds (Tafazzoli et al., 2008).
Asymmetric Carbon-Carbon Bond-Forming Reactions
1-(4-Methoxybenzoyl)piperidin-4-one has been used in asymmetric carbon-carbon bond-forming reactions. These reactions, catalyzed by Cu(II)-chiral agents, lead to the synthesis of 2-substituted piperidine skeletons. This method has implications for creating molecules with specific stereochemical configurations, which are crucial in drug design and synthesis (Kanda et al., 2002).
Medicinal Chemistry Synthesis
In the realm of medicinal chemistry, this compound derivatives are synthesized for potential pharmacological effects. These studies focus on the synthesis and characterization of such compounds, exploring their conformations and biological activities. For instance, certain derivatives have been tested for antibacterial and antioxidant activities, expanding our understanding of the potential medicinal applications of these compounds (Mohanraj & Ponnuswamy, 2017).
Electrochemical Oxidation in Synthesis
Electrochemical oxidation methods have been explored for the efficient synthesis of optically active 2-alkylpiperidines. This involves using this compound as an intermediate, highlighting the compound’s utility in creating complex and enantiomerically enriched structures (Onomura et al., 2005).
Alzheimer’s Disease Research
Research on Alzheimer's disease has incorporated the use of this compound derivatives. These compounds are synthesized and evaluated for their potential anti-Alzheimer's activity. The studies focus on creating analogs and assessing their efficacy compared to established Alzheimer's drugs, providing a pathway for developing new therapeutic agents (Gupta et al., 2020).
Wirkmechanismus
While the specific mechanism of action for “1-(4-Methoxybenzoyl)piperidin-4-one” is not mentioned in the retrieved papers, piperidone derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc . Both of these phytochemicals lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
Zukünftige Richtungen
The future directions for “1-(4-Methoxybenzoyl)piperidin-4-one” and similar compounds could involve further exploration of their biological activities and potential applications in medicine, particularly in the treatment of various types of cancers . More research could also be done to improve the synthesis methods and to better understand the mechanisms of action .
Eigenschaften
IUPAC Name |
1-(4-methoxybenzoyl)piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-17-12-4-2-10(3-5-12)13(16)14-8-6-11(15)7-9-14/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFHRKGREARMOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00631671 | |
| Record name | 1-(4-Methoxybenzoyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00631671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91586-26-4 | |
| Record name | 1-(4-Methoxybenzoyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00631671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



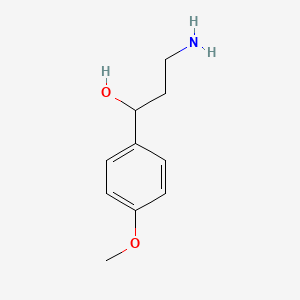


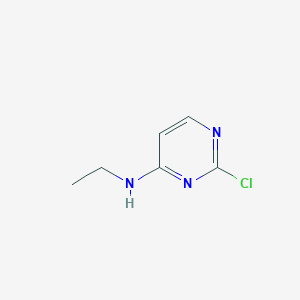

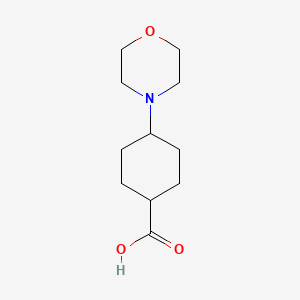
![5-[N-(3',5'-Bistrifluoromethylbenzyl)amino]-2-methyltetrazole](/img/structure/B1371368.png)
